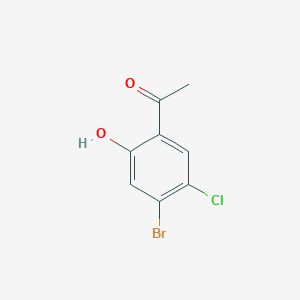

1-(4-溴-5-氯-2-羟基苯基)乙酮

描述

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 . It is also known by its IUPAC name, 1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone .

Molecular Structure Analysis

The InChI code for 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is 1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone have not been found, it’s worth noting that aromatic compounds like this one often undergo electrophilic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .Physical And Chemical Properties Analysis

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a compound with a molecular weight of 249.49 . It is typically stored in a sealed, dry environment at room temperature . The compound is a liquid under normal conditions .科学研究应用

化学合成和表征

1-(4-溴-5-氯-2-羟基苯基)乙酮及其衍生物主要用于化学合成和表征领域。例如,它在合成复杂化合物如6-(5-氯-8-羟基萘-2-基)-4(4-羟基苯基)-4-5-二羟基嘧啶-2(1H)-酮中的参与已有记录。这种化合物是从1-(4-氯-1-羟基萘-2-基)-乙酮合成的,展示了由于氯作为主核上的取代基而具有显著的抗菌活性(Sherekar, Padole, & Kakade, 2022)。

溴化过程

该化合物在溴化过程中发挥作用,特别是在烷基芳基酮的选择性α-单溴化中。这涉及一系列酮,包括1-(6-甲氧基萘-2-基)乙酮和1-(4-乙基苯基)乙酮等。该过程使用离子液体如[BMPy]Br_3或[Bmin]Br_3,突出了一种对各种烷基芳基酮进行亲电溴化的区域选择性和高效方法(Ying, 2011)。

合成改进和应用

还有大量研究致力于改进涉及该化合物的合成方法。例如,从1-(4-羟基苯基)乙酮使用Br2作为溴化试剂合成2-溴-1-(4-羟基苯基)乙酮,这是合成肌酸的关键中间体,其产率提高到64.7%,纯度为90.2%。这强调了改进合成过程以获得更高产率和纯度的重要性(Yu-feng, 2013)。

作用机制

Target of Action

The primary targets of 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the compound contains a bromine and a chlorine atom, which could potentially interact with biological targets through halogen bonding or other types of interactions .

属性

IUPAC Name |

1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBKDWADCNMPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)

![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)